molecular formula C24H34N4O6S B158845 trans-Hydroxy Glimepiride CAS No. 127554-89-6

trans-Hydroxy Glimepiride

Cat. No.: B158845
CAS No.: 127554-89-6
M. Wt: 506.6 g/mol
InChI Key: YUNQMQLWOOVHKI-UHFFFAOYSA-N
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Description

trans-Hydroxy Glimepiride: is a metabolite of the antidiabetic drug glimepiride, which belongs to the sulfonylurea class of medications. It is primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. The compound is characterized by the presence of a hydroxyl group in the trans configuration, which differentiates it from its cis counterpart .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-hydroxy glimepiride involves the hydroxylation of glimepiride. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the treatment of glimepiride with trans-1-isocyanato-4-methylcyclohexane or an alkyl chloroformate, followed by reaction with trans-4-methylcyclohexylamine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Hydroxy glimepiride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .

Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .

Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .

Mechanism of Action

trans-Hydroxy glimepiride exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels on the beta cell membrane, leading to cell depolarization and subsequent insulin secretion. The compound also enhances the activity of intracellular insulin receptors, promoting glucose uptake by peripheral tissues .

Comparison with Similar Compounds

Uniqueness: trans-Hydroxy glimepiride is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Compared to its cis isomer, this compound may exhibit different pharmacokinetic properties and therapeutic effects .

Properties

IUPAC Name

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQMQLWOOVHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155602
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127554-89-6, 600177-94-4
Record name Hydroxyglimepiride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyglimepiride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYGLIMEPIRIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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